Lipophilicity Advantage vs. Non-Methylated Analog
4-Methyl-1H-Imidazole-5-ethanol possesses a predicted logP approximately 0.5–0.8 units higher than the non-methylated analog 1H-imidazole-4-ethanol (CAS 872-82-2). The methyl substituent at ring position 4 contributes an incremental hydrophobic surface absent in the des-methyl comparator, shifting the compound into a more favorable lipophilicity range for passive membrane permeability while retaining aqueous solubility conferred by the primary alcohol [1]. The non-methylated analog has an experimentally validated ACD/LogP of −1.02 ; standard methylene/methyl contribution rules predict a logP of approximately −0.2 to −0.5 for the 4-methyl derivative [1].
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | Predicted logP ≈ −0.2 to −0.5 (estimated by methyl group additivity from imidazole-4-ethanol baseline) |
| Comparator Or Baseline | 1H-Imidazole-4-ethanol (CAS 872-82-2): ACD/LogP = −1.02 (measured/predicted) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 log units (increase in lipophilicity) |
| Conditions | ACD/Labs Percepta PhysChem prediction platform; standard methylene fragment contribution methodology |
Why This Matters
Higher logP within the −0.5 to +1.0 range improves passive membrane permeability relative to the more hydrophilic des-methyl analog, making the compound a preferred starting scaffold for cell-permeable probe or lead molecule design in medicinal chemistry programs.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Methyl group contribution to logP ≈ +0.5–0.6 per aliphatic methyl on heteroaromatic ring. View Source
